molecular formula C22H28N2O4 B2603642 3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea CAS No. 2177365-80-7

3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea

Cat. No.: B2603642
CAS No.: 2177365-80-7
M. Wt: 384.476
InChI Key: GECFMNFXNCZLHQ-UHFFFAOYSA-N
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Description

3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea is a synthetic organic compound with the CAS Registry Number 2177365-80-7 and a molecular formula of C 22 H 28 N 2 O 4 . It has a molecular weight of approximately 384.47 g/mol . The chemical structure features a urea backbone substituted with a 4-methoxybenzyl group and a phenylethyl moiety that incorporates both a hydroxy group and an oxan-4-yl (tetrahydro-2H-pyran-4-yl) ring, contributing to its unique stereochemistry and potential for hydrogen bonding. Calculated physical properties include a topological polar surface area of 79.8 Ų and an XLogP3 value of 2.1, indicating moderate lipophilicity . The compound possesses three hydrogen bond donors and four hydrogen bond acceptors . These characteristics are critical for researchers studying structure-activity relationships (SAR), molecular recognition, and pharmacokinetic properties in early-stage drug discovery projects. This compound is offered as a high-purity chemical for Research Use Only. It is intended for use in non-clinical laboratory investigations by qualified professionals. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-27-20-9-7-17(8-10-20)15-23-21(25)24-16-22(26,18-5-3-2-4-6-18)19-11-13-28-14-12-19/h2-10,19,26H,11-16H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECFMNFXNCZLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxan-4-yl group: This can be achieved through the reaction of a suitable diol with an appropriate reagent to form the oxane ring.

    Introduction of the phenylethyl group: This step involves the reaction of the oxane derivative with a phenylethyl halide under basic conditions.

    Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on functional groups and pharmacophoric features:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications
Target Compound Urea - Oxan-4-yl, phenyl, hydroxy (N3)
- 4-methoxyphenylmethyl (N1)
Hypothetical kinase inhibition
1-[2-Methyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-butanone () Piperidine/ketone - Allylphenyl, methylpiperazine Opioid receptor modulation
Metonitazene () Benzimidazole - 4-Methoxyphenylmethyl, nitro, diethylaminoethyl Analgesic (μ-opioid agonist)

Key Observations:

Urea vs. Piperidine/Benzimidazole Cores :

  • The target compound’s urea core contrasts with the piperidine (e.g., MPPP) or benzimidazole (e.g., Metonitazene) backbones seen in . Urea derivatives often exhibit enhanced solubility and metabolic stability compared to heterocyclic amines, which may improve pharmacokinetic profiles.

However, the urea’s lack of a nitro group (present in Metonitazene) may reduce electrophilic reactivity and toxicity risks.

Hydroxy and Oxan-4-yl Motifs :

  • The tetrahydropyran-hydroxyphenyl moiety in the target compound is structurally distinct from the allylphenyl or acetyloxy groups in piperidine derivatives (). This could confer unique stereoelectronic properties, such as improved membrane permeability or target selectivity.

Biological Implications :

  • Piperidine derivatives (e.g., PEPAP) are historically associated with opioid activity, while benzimidazoles (e.g., Metonitazene) target opioid receptors. The target compound’s urea scaffold may instead align with kinase or protease inhibition, common among urea-based drugs (e.g., sorafenib).

Research Findings and Limitations

  • Evidence Gaps : Direct pharmacological or thermodynamic data (e.g., IC₅₀, LogP) for the compound are absent in the provided sources. Comparative studies with urea analogs (e.g., linagliptin) would clarify its biological relevance.

Biological Activity

3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a urea moiety linked to a phenylethyl group with a hydroxy and oxan substituent. Its molecular formula is C16H18N2O3C_{16}H_{18}N_2O_3, with a molecular weight of 286.33 g/mol. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, which is crucial for biological activity.

Research indicates that this compound may act as a tyrosinase inhibitor , which is significant in the context of skin pigmentation disorders and cosmetic applications. Tyrosinase is an enzyme involved in the production of melanin, and its inhibition can lead to decreased melanin synthesis, making it a target for skin lightening agents.

Tyrosinase Inhibition

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound effectively inhibit tyrosinase activity. The mechanism involves the binding of the compound to the active site of tyrosinase, preventing substrate access and thus inhibiting melanin production .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Description Reference
Tyrosinase InhibitionEffective in inhibiting tyrosinase, leading to reduced melanin synthesis
Antioxidant PropertiesExhibits antioxidant activity, potentially protecting against oxidative stress
CytotoxicityEvaluated against various cancer cell lines; shows selective cytotoxic effects

Case Studies

  • Tyrosinase Inhibition in Melanoma Cells :
    A study conducted on melanoma cells demonstrated that treatment with this compound resulted in a significant reduction in melanin content, highlighting its potential as a therapeutic agent for hyperpigmentation disorders .
  • Antioxidant Activity :
    Another investigation assessed the antioxidant properties of the compound using DPPH radical scavenging assays. Results indicated that it effectively scavenged free radicals, suggesting a protective role against oxidative damage.
  • Cytotoxic Effects on Cancer Cells :
    Research involving various cancer cell lines showed that this compound exhibited selective cytotoxicity, with IC50 values indicating effective concentration ranges for inducing cell death in cancerous cells while sparing normal cells .

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